molecular formula C19H22ClNO5 B4838788 N-(5-chloro-2,4-dimethoxyphenyl)-3,4-diethoxybenzamide

N-(5-chloro-2,4-dimethoxyphenyl)-3,4-diethoxybenzamide

Cat. No.: B4838788
M. Wt: 379.8 g/mol
InChI Key: YIBHOKIPWIQXMB-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-3,4-diethoxybenzamide, also known as CDMB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CDMB is a benzamide derivative, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-3,4-diethoxybenzamide involves its ability to target specific proteins involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell growth and survival. By inhibiting AKT activity, this compound can induce apoptosis and inhibit cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, this compound has been shown to exhibit anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-3,4-diethoxybenzamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially effective therapeutic agent with minimal side effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research involving N-(5-chloro-2,4-dimethoxyphenyl)-3,4-diethoxybenzamide. One area of interest is in the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is in the identification of other proteins and pathways that may be targeted by this compound, which could expand its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials, to determine its potential as a therapeutic agent for cancer and other diseases.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been studied for its potential therapeutic applications in various fields of research. One of the most notable applications is in cancer research. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5/c1-5-25-15-8-7-12(9-18(15)26-6-2)19(22)21-14-10-13(20)16(23-3)11-17(14)24-4/h7-11H,5-6H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBHOKIPWIQXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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